(-)-Nicotine-[methyl-3H]

Neuroscience Receptor Pharmacology Addiction Biology

(-)-Nicotine-[methyl-3H] is a tritium-labeled analog of the naturally occurring alkaloid (-)-nicotine. Its radiolabel is strategically positioned on the N-methyl group of the pyrrolidine ring, enabling its use as a highly specific radioligand for the detection and quantification of nicotinic acetylcholine receptors (nAChRs), particularly the high-affinity α4β2 subtype.

Molecular Formula C10H14N2
Molecular Weight 164.244
CAS No. 152558-62-8
Cat. No. B587796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Nicotine-[methyl-3H]
CAS152558-62-8
Molecular FormulaC10H14N2
Molecular Weight164.244
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i1T
InChIKeySNICXCGAKADSCV-ZCPMIHGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Nicotine-[methyl-3H] (CAS 152558-62-8): Radiolabeled Agonist for Nicotinic Acetylcholine Receptor (nAChR) Binding Studies and Autoradiography


(-)-Nicotine-[methyl-3H] is a tritium-labeled analog of the naturally occurring alkaloid (-)-nicotine. Its radiolabel is strategically positioned on the N-methyl group of the pyrrolidine ring, enabling its use as a highly specific radioligand for the detection and quantification of nicotinic acetylcholine receptors (nAChRs), particularly the high-affinity α4β2 subtype [1]. The compound is supplied in an ethanol solution at a concentration of 1 mCi/ml with a specific activity ranging from 30 to 85 Ci/mmol . This high specific activity is critical for achieving the sensitivity required for quantitative receptor autoradiography and low-density receptor binding assays in complex biological matrices.

Why (-)-Nicotine-[methyl-3H] Cannot Be Replaced by Other nAChR Radioligands in Quantitative Autoradiography and Subtype-Selective Binding Assays


Generic substitution among nAChR radioligands is not scientifically valid due to significant differences in receptor subtype selectivity, affinity, and specific activity. While radioligands like [3H]epibatidine and [125I]α-bungarotoxin offer high affinity for certain nAChR subtypes, they lack the well-defined, high-affinity selectivity for the α4β2 subtype that is characteristic of (-)-[3H]nicotine [1]. Furthermore, the specific activity of tritiated nicotine is often higher than that of other tritiated agonists like [3H]cytisine, directly impacting assay sensitivity . Direct substitution with a different radioligand will therefore yield different binding site densities (Bmax), altered pharmacological profiles for test compounds, and distinct autoradiographic distribution patterns, precluding cross-study comparability and leading to erroneous data interpretation [2].

(-)-Nicotine-[methyl-3H]: A Quantitative Evidence Guide for Differentiated Selection in nAChR Research


Superior Affinity for the α4β2 nAChR Subtype Compared to the Broad-Spectrum Agonist Epibatidine

(-)-[3H]Nicotine demonstrates high-affinity, selective binding to the α4β2 nAChR subtype, which is the predominant high-affinity nicotine binding site in the mammalian brain. In contrast, [3H]epibatidine is a broad-spectrum agonist with high affinity for multiple heteromeric nAChR subtypes (e.g., α3β2, α3β4, α4β2) [1]. This difference in selectivity is quantitatively defined by their respective Ki values at the α4β2 receptor. This high selectivity makes (-)-[3H]nicotine the preferred ligand for experiments requiring specific interrogation of α4β2 receptor pharmacology without confounding signals from other nAChR subtypes [2].

Neuroscience Receptor Pharmacology Addiction Biology

Higher Specific Activity Compared to [3H]Cytisine for Enhanced Assay Sensitivity

The specific activity of a radioligand directly dictates the sensitivity of detection. (-)-[3H]Nicotine is available with a significantly higher specific activity than the alternative α4β2-selective radioligand, [3H]cytisine . A higher specific activity translates to a greater number of radioactive decay events per unit of bound ligand, thereby increasing the signal-to-noise ratio and enabling the detection of lower receptor densities or smaller tissue samples [1].

Assay Development Receptor Binding Autoradiography

Validated Autoradiographic Distribution Distinct from [3H]Epibatidine for Regional nAChR Mapping

In vitro autoradiography studies reveal that the regional binding pattern of [3H](-)nicotine in the brain is not identical to that of [3H]epibatidine, reflecting their different subtype selectivities [1]. This is not a simple difference in signal intensity but a qualitative difference in the laminar distribution of binding sites. For instance, in the human primary motor cortex, the binding patterns differ, suggesting that these ligands are labeling pharmacologically distinct populations of nAChRs [1].

Neuroanatomy Receptor Autoradiography Neuropharmacology

Primary Research Applications of (-)-Nicotine-[methyl-3H] Based on Quantitative Performance


Quantitative Autoradiography for Mapping α4β2 nAChR Distribution in Rodent and Human Brain Tissue

Given its validated high affinity and distinct laminar binding pattern in human cortex [1], (-)-[3H]nicotine is the preferred radioligand for in vitro autoradiography studies designed to map the anatomical distribution of the α4β2 nAChR subtype. Its use is critical in comparative neuroanatomy and for assessing disease-related changes in receptor density (e.g., in Alzheimer's disease or Parkinson's disease) where α4β2 receptors are known to be altered.

Filter-Binding Assays for High-Throughput Screening of α4β2 nAChR Ligands

The high specific activity of (-)-[3H]nicotine (up to ~78 Ci/mmol) [1] and its selective binding to the α4β2 subtype make it an ideal radioligand for developing sensitive, high-throughput competition binding assays. This application is essential in drug discovery programs aimed at identifying novel agonists, partial agonists, or antagonists of the α4β2 nAChR for smoking cessation, cognitive enhancement, or other therapeutic areas.

Pharmacological Characterization of Novel nAChR Compounds on Native α4β2 Receptors

Unlike recombinant expression systems, which may not fully recapitulate native receptor stoichiometry or post-translational modifications, using (-)-[3H]nicotine allows for the direct pharmacological characterization of test compounds at native α4β2 nAChRs in brain membrane preparations [1]. Determining a compound's Ki value against [3H]nicotine binding provides a gold-standard measure of its affinity for the physiologically relevant receptor population.

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